4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
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Overview
Description
4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene with benzoyl chloride, followed by methylation of the resulting benzophenone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for the continuous removal of water, which drives the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzophenone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: LiAlH4, NaBH4
Acid catalysts: Toluene sulfonic acid, hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring can participate in hydrogen bonding and other interactions, while the benzophenone core can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
Benzophenone: Lacks the 1,3-dioxolane ring and methyl group.
4-Methylbenzophenone: Similar but without the 1,3-dioxolane ring.
Uniqueness
4-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is unique due to the presence of both the 1,3-dioxolane ring and the methyl group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-2-4-13(5-3-12)16(18)14-6-8-15(9-7-14)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMYIZGGINBBPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645097 |
Source
|
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-84-7 |
Source
|
Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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